molecular formula C19H16ClFN2O2S B2376084 1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899948-94-8

1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2376084
CAS RN: 899948-94-8
M. Wt: 390.86
InChI Key: UNECFQHDVINEDD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C19H16ClFN2O2S and its molecular weight is 390.86. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research in organic chemistry has led to the development of novel heterocyclic compounds, including pyrazine derivatives, which are of considerable interest due to their potential applications in medicinal chemistry and materials science. For example, the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes showcases the versatility of such compounds in organic synthesis (Chaloner et al., 1992). Additionally, the development of novel heterocyclic compounds containing a sulfonamido moiety for antibacterial applications further exemplifies the importance of these chemical frameworks in creating new therapeutic agents (Azab et al., 2013).

Biological Activities and Applications

The exploration of pyrazine derivatives for their biological activities has yielded promising results. For instance, the synthesis and evaluation of new heterocycles based on pyrazole and their potential as selective COX-2 inhibitors highlight the therapeutic potential of these compounds (Singh et al., 2004). Moreover, trifluoromethyl-containing pyrazolinyl sulfones have been identified as promising antimicrobial agents, demonstrating the versatility of pyrazine derivatives in addressing various microbial threats (Bonacorso et al., 2006).

Optical and Material Science Applications

The synthesis and photophysical properties of pyrazine-based push-pull chromophores illustrate the potential of these compounds in optoelectronic applications. These chromophores exhibit strong emission solvatochromism, suggesting their utility in developing novel materials for light-emitting devices (Hoffert et al., 2017).

properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c20-15-5-3-14(4-6-15)19-18-2-1-11-22(18)12-13-23(19)26(24,25)17-9-7-16(21)8-10-17/h1-11,19H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNECFQHDVINEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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